molecular formula C19H18N4O2 B287757 Diphenylmethanone (4,6-dimethoxy-2-pyrimidinyl)hydrazone

Diphenylmethanone (4,6-dimethoxy-2-pyrimidinyl)hydrazone

Cat. No. B287757
M. Wt: 334.4 g/mol
InChI Key: TXJCFHUWPKKBNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphenylmethanone (4,6-dimethoxy-2-pyrimidinyl)hydrazone, commonly referred to as DPH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DPH is a hydrazone derivative of diphenylmethanone, which is a key intermediate in the synthesis of several organic compounds.

Mechanism of Action

The mechanism of action of DPH is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). ROS are known to cause oxidative damage to cells, which can lead to various diseases. By inhibiting the activity of these enzymes, DPH may prevent oxidative damage and protect cells from damage.
Biochemical and Physiological Effects
DPH has been found to exhibit several biochemical and physiological effects. It has been shown to reduce the production of ROS and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, DPH has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. These effects suggest that DPH may have potential applications in the treatment of oxidative stress-related diseases and inflammation.

Advantages and Limitations for Lab Experiments

DPH has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. In addition, DPH has been shown to exhibit low toxicity in animal studies. However, there are also limitations to the use of DPH in lab experiments. For example, it may exhibit different effects in different cell types, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of DPH. One area of interest is the development of DPH-based metal complexes that have potential applications in catalysis and material science. Another area of interest is the investigation of the role of DPH in the prevention and treatment of oxidative stress-related diseases. In addition, further studies are needed to elucidate the mechanism of action of DPH and its effects on different cell types.

Synthesis Methods

DPH is synthesized by the reaction of diphenylmethanone with 4,6-dimethoxy-2-pyrimidinylhydrazine in the presence of a catalyst. The reaction yields DPH as a yellow crystalline solid with a melting point of 276-278°C. The purity of DPH can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Scientific Research Applications

DPH has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. In addition, DPH has been used as a ligand for the preparation of metal complexes that have potential applications in catalysis and material science.

properties

Product Name

Diphenylmethanone (4,6-dimethoxy-2-pyrimidinyl)hydrazone

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

N-(benzhydrylideneamino)-4,6-dimethoxypyrimidin-2-amine

InChI

InChI=1S/C19H18N4O2/c1-24-16-13-17(25-2)21-19(20-16)23-22-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3,(H,20,21,23)

InChI Key

TXJCFHUWPKKBNS-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Canonical SMILES

COC1=CC(=NC(=N1)NN=C(C2=CC=CC=C2)C3=CC=CC=C3)OC

Origin of Product

United States

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